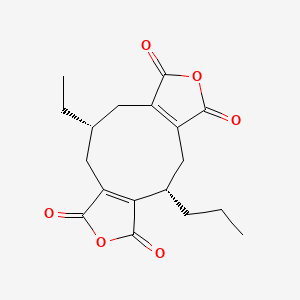
1-Methylimidazolidine-2,4,5-trione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylimidazolidine-2,4,5-trione can be synthesized through the nitration of 1-methylimidazole and its nitro derivatives. The process involves the use of a mixture of 98% nitric acid and 15% sulfur trioxide in sulfuric acid. The nitration reactions are carried out at specific temperature conditions to yield the desired product. For instance, 1-methylimidazole, 1-methyl-4-nitroimidazole, and 1-methyl-5-nitroimidazole can be converted to 1-methyl-4,5-dinitroimidazole and 1-methyl-2,4,5-trinitroimidazole under controlled conditions .
Industrial Production Methods: The industrial production of this compound involves similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Methylimidazolidine-2,4,5-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple carbonyl groups makes it reactive towards nucleophiles and electrophiles.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride can be used to reduce the carbonyl groups to hydroxyl groups.
Substitution: Halogenation and alkylation reactions can be performed using appropriate halogenating agents and alkyl halides.
Major Products Formed: The major products formed from these reactions include various nitro and amino derivatives of this compound, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-Methylimidazolidine-2,4,5-trione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 1-Methylimidazolidine-2,4,5-trione involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of multiple carbonyl groups, which can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical reactions and applications .
Comparison with Similar Compounds
- 1-Methyl-2,4,5-trinitroimidazole
- 1-Methyl-4,5-dinitroimidazole
- 1-Methyl-2-nitroimidazole
Comparison: 1-Methylimidazolidine-2,4,5-trione is unique due to its three carbonyl groups, which impart distinct chemical properties compared to its nitro derivatives. While the nitro derivatives are primarily used as explosives and high-energy materials, this compound finds applications in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
1-methylimidazolidine-2,4,5-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c1-6-3(8)2(7)5-4(6)9/h1H3,(H,5,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJCZWPYKMGQHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190076 | |
| Record name | Imidazolidinetrione, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3659-97-0 | |
| Record name | 1-Methyl-2,4,5-imidazolidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3659-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazolidinetrione, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003659970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazolidinetrione, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylimidazolidine-2,4,5-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-methylimidazolidine-2,4,5-trione formed during the synthesis of 1-methyl-2,4,5-trinitroimidazole?
A1: Research indicates that this compound (9) is generated as a byproduct during the nitration of 1-methyl-2,4,5-triiodoimidazole (1). While the exact mechanism is not fully elaborated in the provided abstracts, it likely involves an oxidation side reaction under the harsh nitration conditions. [] The intended product, 1-methyl-2,4,5-trinitroimidazole (7), is formed alongside several other nitrated intermediates, indicating a complex reaction pathway susceptible to oxidation side reactions. []
Q2: What is the structural characterization of this compound?
A2: The provided research confirms the structure of this compound (9) was determined through single-crystal X-ray diffraction. [] While the specific molecular formula and weight aren't provided in the abstracts, the paper mentions characterization by IR, NMR, and elemental analysis. [] These techniques, in conjunction with X-ray diffraction, provide a comprehensive understanding of the compound's structure.
Q3: Are there any potential applications for this compound despite being a byproduct?
A3: The provided research focuses primarily on the synthesis and characterization of energetic materials. [] While this compound is identified as a byproduct, the research doesn't delve into its potential applications. Further investigation is needed to explore its properties and assess its suitability for other uses.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1196806.png)




![1H-Inden-6-ol, 2-[4-(acetyloxy)phenyl]-3-ethyl-1-methyl-, 6-acetate](/img/structure/B1196814.png)
![[(2S,3S,4R,7S,8R,9R,10R,11S,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-12-methylidene-16-oxospiro[15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecane-4,2'-oxirane]-7-yl] acetate](/img/structure/B1196815.png)

